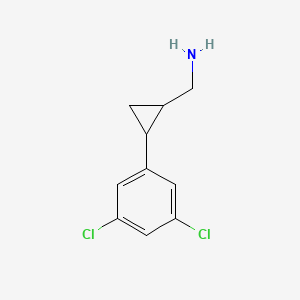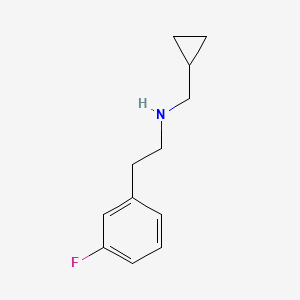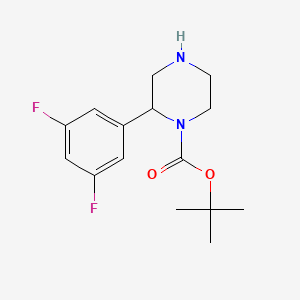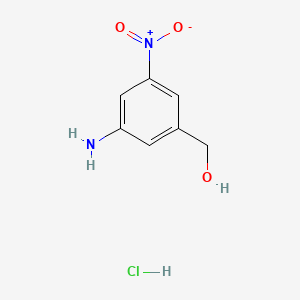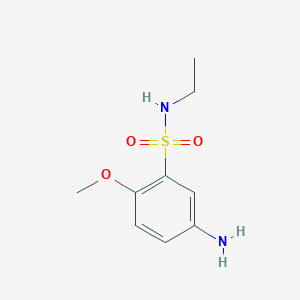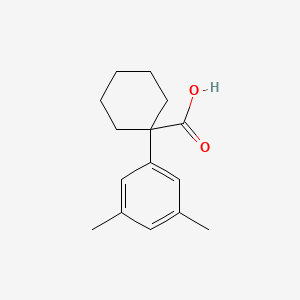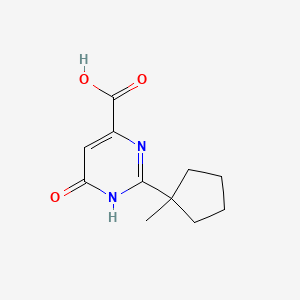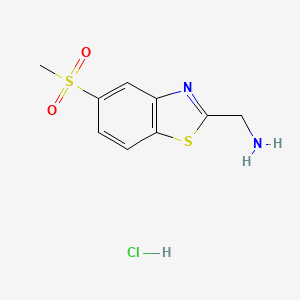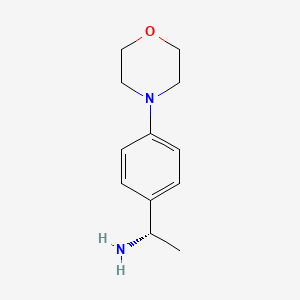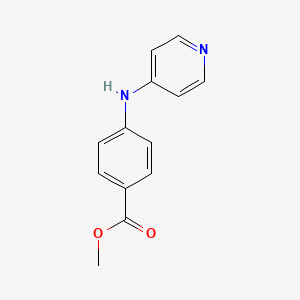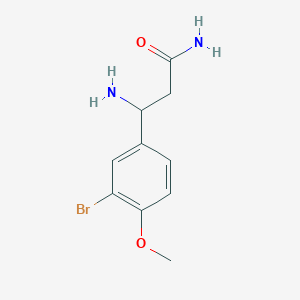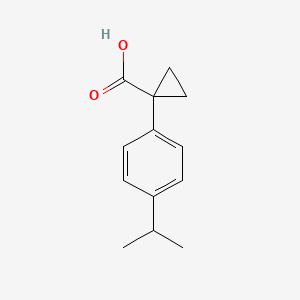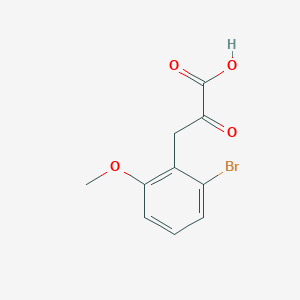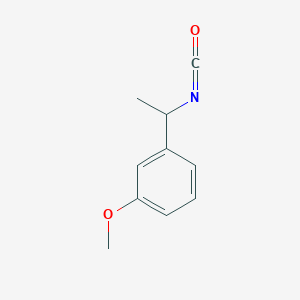
1-(1-Isocyanatoethyl)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isocyanatoethyl)-3-methoxybenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethyl)-3-methoxybenzene can be synthesized through the reaction of 3-methoxybenzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the formation of an intermediate chloroformate, which subsequently reacts with an amine to form the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene gas in a continuous flow reactor. This method ensures high yield and purity of the product while minimizing the exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Isocyanatoethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as tertiary amines and organometallic compounds are often used to enhance the reaction rates and selectivity.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
1-(1-Isocyanatoethyl)-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the production of polyurethanes, which are used in various industrial applications such as foams, coatings, and adhesives.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(1-Isocyanatoethyl)-3-methoxybenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as urethanes and ureas. The reactivity of the isocyanate group is influenced by the electronic and steric properties of the substituents on the benzene ring.
Comparación Con Compuestos Similares
1-(1-Isocyanatoethyl)benzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-(1-Isocyanatoethyl)-3-methylbenzene: Substituted with a methyl group instead of a methoxy group, leading to variations in chemical behavior.
Uniqueness: 1-(1-Isocyanatoethyl)-3-methoxybenzene is unique due to the presence of the methoxy group, which can influence the electronic properties of the benzene ring and affect the reactivity of the isocyanate group. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Propiedades
IUPAC Name |
1-(1-isocyanatoethyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCQMWZIOMQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
